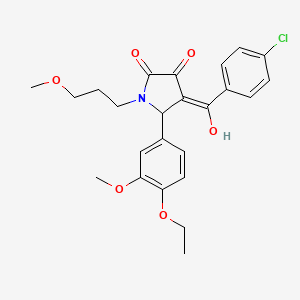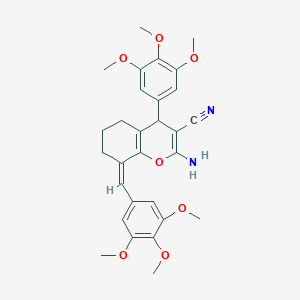
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for both the CB1 and CB2 receptors in the endocannabinoid system, which makes it a promising candidate for the treatment of a variety of disorders.
Mecanismo De Acción
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide binds to both the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By binding to these receptors, this compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been found to have anti-tumor properties, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide for lab experiments is its high affinity for both the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, including:
1. Further studies on its potential therapeutic applications in pain, inflammation, anxiety, and depression.
2. Studies on its potential use in cancer treatment.
3. Investigations into its potential for addiction and abuse.
4. Studies on its pharmacokinetics and metabolism.
5. Development of new analogs with improved pharmacological properties.
In conclusion, this compound is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It has a high affinity for both the CB1 and CB2 receptors in the endocannabinoid system, and has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of piperidine with 4-cyanobenzyl chloride to produce N-(4-cyanophenyl)-piperidine. This intermediate is then reacted with ethylsulfonyl chloride to produce N-(4-cyanophenyl)-1-(ethylsulfonyl)-piperidine. Finally, this compound is reacted with methylamine to produce this compound.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of disorders, including pain, inflammation, anxiety, and depression. It has also been studied for its potential use in cancer treatment, as it has been found to have anti-tumor properties.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-22(20,21)18-9-7-13(8-10-18)15(19)17-14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMJULAZHFALMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)

![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5416414.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)



